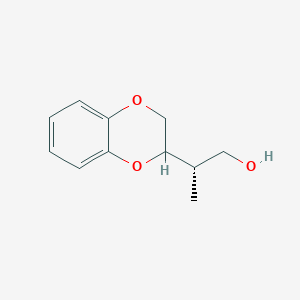
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol is a chemical compound with the molecular formula C10H12O3. It is also known as safrole alcohol and is a derivative of safrole. Safrole alcohol has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
作用机制
The mechanism of action of safrole alcohol is not fully understood. However, it is believed to act as a prodrug, which is metabolized into active compounds in the body. The active compounds are thought to inhibit the activity of certain enzymes, leading to the observed biological effects.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using safrole alcohol in laboratory experiments is its ease of synthesis. Additionally, it has been extensively studied, and its biological effects are well documented. However, one of the limitations of using safrole alcohol is its potential toxicity. It is important to handle the compound with care and follow proper safety protocols.
未来方向
There are several future directions for research on safrole alcohol. One potential area of research is the development of new synthetic methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of safrole alcohol and its active metabolites. Furthermore, there is potential for the development of new drugs based on the chemical structure of safrole alcohol. Finally, more research is needed to fully understand the potential risks associated with the use of safrole alcohol in laboratory experiments.
In conclusion, safrole alcohol is a unique chemical compound with potential use in several scientific research applications. Its ease of synthesis, well-documented biological effects, and potential for the development of new drugs make it an important area of research. However, proper safety protocols must be followed when handling the compound, and further research is needed to fully understand its mechanism of action and potential risks.
合成方法
Safrole alcohol can be synthesized through the reduction of safrole using sodium borohydride or lithium aluminum hydride. The reaction results in the formation of safrole alcohol and is a widely used method in laboratories.
科学研究应用
Safrole alcohol has been used in various scientific research applications due to its unique chemical properties. It has been used in the synthesis of several bioactive compounds such as benzodioxane derivatives, which have shown potential as anticancer agents. Additionally, safrole alcohol has been used in the synthesis of several natural products with biological activity, including the anti-inflammatory compound 3-(2,3-epoxypropyl)-5,6,7,8-tetrahydro-2-(2,3-dihydroxypropyl)benzodioxin.
属性
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDHNJNPAQLHL-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2421383.png)

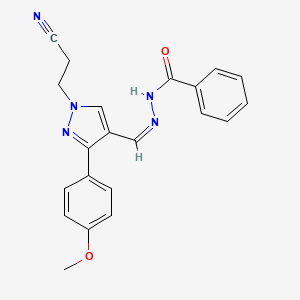
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2421387.png)
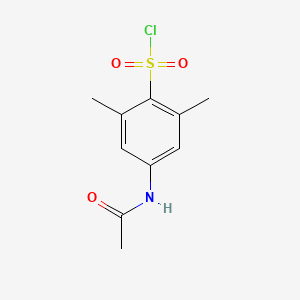
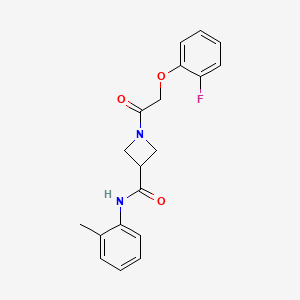
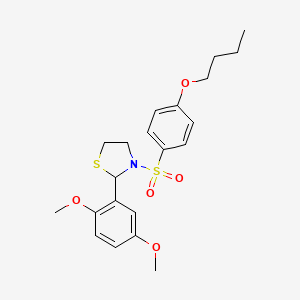
![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)
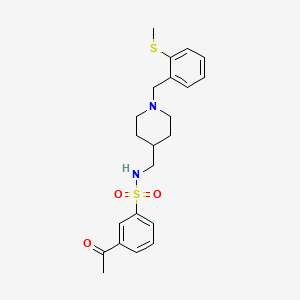
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)

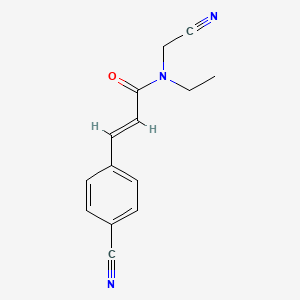
![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)